溴甲基甲烷硫代磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bromomethyl Methanethiosulfonate is a chemical compound used in proteomics research . It is supplied by various chemical suppliers .

Synthesis Analysis

The synthesis of bromomethyl compounds has been discussed in various studies . For instance, the synthesis of structurally various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et 3 N has been reported .Molecular Structure Analysis

The molecular structure of similar compounds, such as methyl methanethiosulfonate, has been determined in the gas phase from electron-diffraction data supplemented by ab initio (HF, MP2) and density functional theory (DFT) calculations using 6-31G(d), 6-311++G(d,p), and 6-311G(3df,3pd) basis sets .Chemical Reactions Analysis

A method for the bromomethylation of thiols, using paraformaldehyde and HBr/AcOH, has been developed . This method minimizes the generation of highly toxic byproducts.科学研究应用

医药化学

溴甲基甲烷硫代磺酸酯用于合成各种噻吩衍生物,噻吩是一类杂环化合物 . 这些衍生物在医药化学中显示出广泛的治疗特性和多种应用 . 它们在生物和生理功能方面有效,例如抗炎、抗精神病、抗心律失常、抗焦虑、抗真菌、抗氧化、雌激素受体调节、抗有丝分裂、抗微生物、抑制激酶和抗癌 .

抗血栓溶解活性

溴甲基甲烷硫代磺酸酯用于通过铃木交叉偶联反应合成2-(溴甲基)-5-芳基-噻吩衍生物 . 这些合成的化合物已筛选其抗血栓溶解活性 .

蛋白质功能研究

溴甲基甲烷硫代磺酸酯与甲基甲烷硫代磺酸酯 (MMTS) 类似,是一种小分子化合物,可逆地阻断半胱氨酸和其他巯基 . 这使得能够研究酶的活化和其他蛋白质功能 . 它将半胱氨酸侧链上的巯基转化为-S-S-CH3 .

生化途径

溴甲基甲烷硫代磺酸酯用于研究涉及硫醇依赖性酶的生化途径 . 它与还原的巯基 (-SH) 反应,导致其修饰为二硫代甲烷 (-S-S-CH3)

作用机制

安全和危害

未来方向

S-methyl methanethiosulfonate, a sulfur-containing volatile organic compound produced by plants and bacterial species, has recently been described to be an efficient anti-oomycete agent with promising perspectives for the control of the devastating potato late blight disease caused by Phytophthora infestans . This suggests potential future directions for the use of similar compounds like Bromomethyl Methanethiosulfonate.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Bromomethyl Methanethiosulfonate involves the reaction of methanethiosulfonate with bromomethyl chloride.", "Starting Materials": [ "Methanethiosulfonate", "Bromomethyl chloride", "Anhydrous potassium carbonate", "Anhydrous dichloromethane", "Anhydrous ether" ], "Reaction": [ "Add anhydrous potassium carbonate to anhydrous dichloromethane and stir to form a suspension.", "Add methanethiosulfonate to the suspension and stir for 30 minutes.", "Add bromomethyl chloride dropwise to the reaction mixture while stirring vigorously.", "Stir the reaction mixture for 24 hours at room temperature.", "Extract the organic layer with anhydrous ether and wash with water.", "Dry the organic layer over anhydrous sodium sulfate.", "Filter the solution and evaporate the solvent under reduced pressure to obtain crude Bromomethyl Methanethiosulfonate.", "Purify the crude product by column chromatography using a suitable solvent system." ] } | |

CAS 编号 |

887353-78-8 |

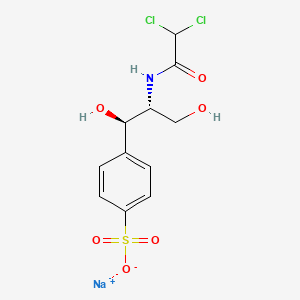

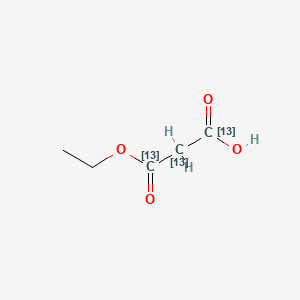

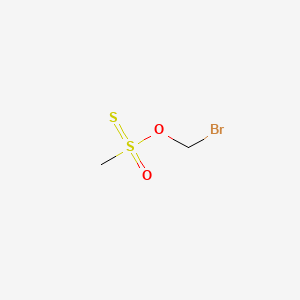

分子式 |

C2H5BrO2S2 |

分子量 |

205.1 g/mol |

IUPAC 名称 |

bromo(methylsulfonylsulfanyl)methane |

InChI |

InChI=1S/C2H5BrO2S2/c1-7(4,5)6-2-3/h2H2,1H3 |

InChI 键 |

FRGZCWVWEDJYGY-UHFFFAOYSA-N |

SMILES |

CS(=O)(=S)OCBr |

规范 SMILES |

CS(=O)(=O)SCBr |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B561838.png)

![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-(2-{(carboxymethyl)[2-({2-[(methanesulfonyl)sulfanyl]ethyl}amino)-2-oxoethyl]amino}ethyl)glycine](/img/structure/B561840.png)